Terconazole Terconazole (2R,4S)-terconazole is a 1-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-4-isopropylpiperazine in which positions 2 and 4 of the 1,3-dioxolane moiety have R and S configuration, respectively. It is an enantiomer of a (2S,4R)-terconazole.
Terconazole is an antifungal prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of vulvovaginal candidiasis.
Vulvovaginal candidiasis can be an opportunistic infection (OI) of HIV.
Terconazole is an anti-fungal drug that is mainly used to treat vaginal yeast infections (or vaginal candidiasis). It is classified as a triazole ketal derivative. Terconazole was initially approved by the FDA in 1987. This drug is available in cream and suppository forms and both have demonstrated high levels of safety, efficacy, and tolerability in clinical trials.Due to the existence of 2 stereocentres, there are 4 possible stereoisomers for terconazole.
Terconazole is an Azole Antifungal.
Terconazole is a synthetic triazole derivative structurally related to fluconazole, antifungal Terconazole seems to disrupt cell wall synthesis by inhibiting biosynthesis of ergosterol or other sterols, damaging the fungal cell membrane, altering its permeability, and promoting loss of essential intracellular elements. Terconazole is active against Candida sp.. (NCI04)
Brand Name: Vulcanchem
CAS No.: 67915-31-5
VCID: VC0544951
InChI: InChI=1S/C26H31Cl2N5O3/c1-19(2)31-9-11-32(12-10-31)21-4-6-22(7-5-21)34-14-23-15-35-26(36-23,16-33-18-29-17-30-33)24-8-3-20(27)13-25(24)28/h3-8,13,17-19,23H,9-12,14-16H2,1-2H3/t23-,26-/m0/s1
SMILES: CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl
Molecular Formula: C26H31Cl2N5O3
Molecular Weight: 532.5 g/mol

Terconazole

CAS No.: 67915-31-5

VCID: VC0544951

Molecular Formula: C26H31Cl2N5O3

Molecular Weight: 532.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Terconazole - 67915-31-5

Description

Terconazole is an antifungal medication primarily used to treat vaginal yeast infections, also known as vulvovaginal candidiasis. It belongs to the triazole class of antifungal agents, which are characterized by their effectiveness against a wide range of fungal infections. Terconazole was first approved by the FDA in 1987 and is available in both cream and suppository forms for intravaginal use .

Clinical Uses and Efficacy

Terconazole is specifically designed for the treatment of vulvovaginal candidiasis. Clinical studies have demonstrated its efficacy in both cream and suppository forms. The cream is available in concentrations of 0.4% and 0.8%, while the suppositories are typically 80 mg. These formulations have shown high cure rates in clinical trials, with minimal side effects reported .

Clinical Cure Rates and Relapse

FormulationClinical Cure RateMycological Cure RateRelapse Rate
0.4% Cream87.3% - 95.5%76.9% - 91.1%10.4% - 22.2%
80 mg Suppository90.0% - 92.2%80.4% - 85.0%20.0% - 28.1%

These figures indicate that terconazole is effective in treating vaginal yeast infections, though relapse rates vary depending on the formulation and duration of treatment .

Safety Profile

Terconazole has an excellent safety profile, with no life-threatening side effects reported in clinical trials. Common side effects include headache, painful periods, stomach pain, and local irritation such as burning in or around the vagina . The drug is generally well-tolerated, making it a preferred option for many patients.

Pharmacokinetics

Following intravaginal administration, terconazole is absorbed into the bloodstream at a low rate. Studies have shown that plasma concentrations are minimal, indicating that systemic exposure is limited. This localized action helps reduce the risk of systemic side effects .

Comparison with Other Antifungal Agents

Terconazole has been compared to other antifungal agents like miconazole and fluconazole in clinical studies. It has demonstrated comparable or superior efficacy in some cases, particularly in terms of mycological cure rates .

CAS No. 67915-31-5
Product Name Terconazole
Molecular Formula C26H31Cl2N5O3
Molecular Weight 532.5 g/mol
IUPAC Name 1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine
Standard InChI InChI=1S/C26H31Cl2N5O3/c1-19(2)31-9-11-32(12-10-31)21-4-6-22(7-5-21)34-14-23-15-35-26(36-23,16-33-18-29-17-30-33)24-8-3-20(27)13-25(24)28/h3-8,13,17-19,23H,9-12,14-16H2,1-2H3/t23-,26-/m0/s1
Standard InChIKey BLSQLHNBWJLIBQ-OZXSUGGESA-N
Isomeric SMILES CC(C)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl
SMILES CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl
Canonical SMILES CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl
Appearance Solid powder
Melting Point 126.3 °C
Physical Description Solid
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility 1.16e-02 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 1-(4-((2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-4-(1-methylethyl)piperazine
Fungistat
Gyno-Terazol
R 42470
Terazol
terconazole
Reference 1. Tolman EL, Isaacson DM, Rosenthale ME, McGuire JL, Van Cutsem J, Borgers M, Van den Bossche H. Anticandidal activities of terconazole, a broad-spectrum antimycotic. Antimicrob Agents Chemother. 1986 Jun;29(6):986-91. doi: 10.1128/aac.29.6.986. PMID: 3729366; PMCID: PMC180489. 2. Sood G, Nyirjesy P, Weitz MV, Chatwani A. Terconazole cream for non-Candida albicans fungal vaginitis: results of a retrospective analysis. Infect Dis Obstet Gynecol. 2000;8(5-6):240-3. doi: 10.1155/S1064744900000351. PMID: 11220485; PMCID: PMC1784691. 3. Cauwenbergh G, Vanden Bossche H. Terconazole. Pharmacology of a new antimycotic agent. J Reprod Med. 1989 Aug;34(8 Suppl):588-92. PMID: 2677363. 4. Fromtling RA. Overview of medically important antifungal azole derivatives. Clin Microbiol Rev. 1988 Apr;1(2):187-217. doi: 10.1128/cmr.1.2.187. PMID: 3069196; PMCID: PMC358042. 5. Maertens JA. History of the development of azole derivatives. Clin Microbiol Infect. 2004 Mar;10 Suppl 1:1-10. doi: 10.1111/j.1470-9465.2004.00841.x. PMID: 14748798.
PubChem Compound 441383
Last Modified Aug 15 2023

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